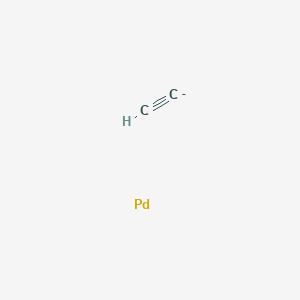

Ethyne;palladium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyne, commonly known as acetylene, is a hydrocarbon with the formula C₂H₂. Palladium is a transition metal with the symbol Pd. When combined, ethyne and palladium form a complex that is widely used in various catalytic processes, particularly in organic synthesis and industrial applications. The combination of ethyne and palladium is significant due to its ability to facilitate reactions such as hydrogenation and polymerization.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ethyne typically involves the reaction of calcium carbide with water, producing acetylene gas. This reaction is represented by the equation: [ \text{CaC}_2 + 2\text{H}_2\text{O} \rightarrow \text{C}_2\text{H}_2 + \text{Ca(OH)}_2 ]

For the preparation of palladium catalysts, palladium is often supported on various substrates such as carbon or alumina. The palladium is deposited onto the substrate through processes like impregnation or precipitation, followed by reduction to obtain the active palladium nanoparticles .

Industrial Production Methods

In industrial settings, ethyne is produced as a byproduct of ethylene production through the cracking of hydrocarbons. The selective hydrogenation of acetylene to ethylene is a crucial step in this process, often facilitated by palladium-based catalysts .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyne and palladium complexes undergo various types of reactions, including:

Hydrogenation: The addition of hydrogen to ethyne to form ethylene or ethane.

Oxidation: The reaction of ethyne with oxygen to form carbon dioxide and water.

Substitution: The replacement of hydrogen atoms in ethyne with other atoms or groups.

Common Reagents and Conditions

Hydrogenation: Typically involves hydrogen gas (H₂) and palladium catalysts under mild conditions.

Oxidation: Requires oxygen (O₂) or other oxidizing agents.

Substitution: Involves reagents such as halogens or alkyl halides.

Major Products

Hydrogenation: Ethylene (C₂H₄) or ethane (C₂H₆).

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Substitution: Various substituted alkynes depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Ethyne and palladium complexes have numerous applications in scientific research:

Wirkmechanismus

The mechanism by which ethyne and palladium complexes exert their effects involves the adsorption of ethyne onto the palladium surface, followed by the activation of hydrogen molecules. This leads to the formation of palladium hydrides, which facilitate the hydrogenation of ethyne to ethylene or ethane. The catalytic cycle involves the continuous adsorption and desorption of reactants and products on the palladium surface .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Platinum (Pt): Similar to palladium, platinum is used in hydrogenation reactions but is more expensive.

Nickel (Ni): Another transition metal used in hydrogenation, though it is less selective than palladium.

Rhodium (Rh): Used in hydrogenation and hydroformylation reactions, but also more costly than palladium.

Uniqueness

Palladium is unique due to its high selectivity and efficiency in catalytic processes, particularly in the hydrogenation of alkynes to alkenes. Its ability to form stable complexes with various ligands and its relatively lower cost compared to platinum and rhodium make it a preferred choice in many industrial applications .

Eigenschaften

CAS-Nummer |

499995-36-7 |

|---|---|

Molekularformel |

C2HPd- |

Molekulargewicht |

131.45 g/mol |

IUPAC-Name |

ethyne;palladium |

InChI |

InChI=1S/C2H.Pd/c1-2;/h1H;/q-1; |

InChI-Schlüssel |

YLICMCUQUGYYOR-UHFFFAOYSA-N |

Kanonische SMILES |

C#[C-].[Pd] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Methylcarbamothioyl)phenyl]benzamide](/img/structure/B14234452.png)

![N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-N-(pyridin-3-yl)acetamide](/img/structure/B14234456.png)

![2-Cyclohexen-1-ol, 3-[1,1'-biphenyl]-4-yl-](/img/structure/B14234474.png)

![Ethyl [6-(2-fluorophenyl)pyridin-3-yl]acetate](/img/structure/B14234484.png)

![N-[1-(3,5-Dimethylbenzoyl)cyclobutyl]-3-methoxy-2-methylbenzamide](/img/structure/B14234511.png)

![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)

![(E)-1-{4-[(5-Bromopentyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14234545.png)